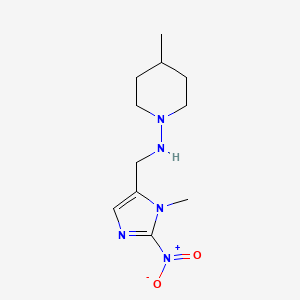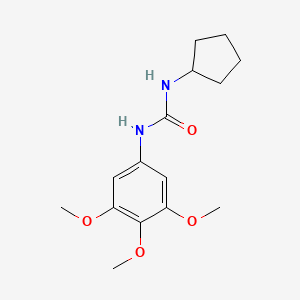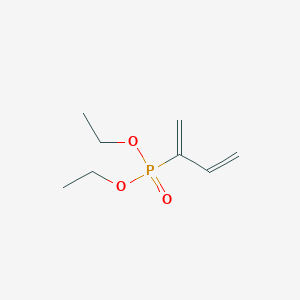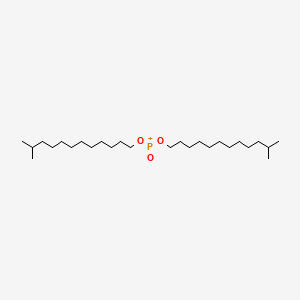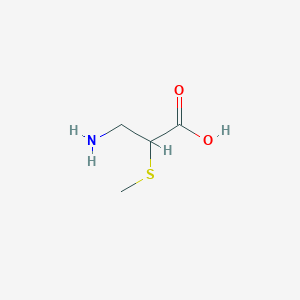
3-Amino-2-(methylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(methylsulfanyl)propanoic acid typically involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward approach to preparing alpha-aminocarboxylic acids. The bromoacids are conveniently prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar synthetic routes as in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-(methylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(methylsulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(methylsulfanyl)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential and the redox cycle, which are crucial in cellular metabolism and energy production . This inhibition can affect various physiological processes, making it a compound of interest in both plant and animal studies.
Vergleich Mit ähnlichen Verbindungen
Cysteine: An amino acid with a thiol group instead of a methylsulfanyl group.
Methionine: An amino acid with a similar sulfur-containing side chain but with a different structure.
Selenocysteine: Similar to cysteine but contains selenium instead of sulfur.
Uniqueness: 3-Amino-2-(methylsulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
66211-21-0 |
|---|---|
Molekularformel |
C4H9NO2S |
Molekulargewicht |
135.19 g/mol |
IUPAC-Name |
3-amino-2-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-8-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI-Schlüssel |
NRMMHWGVYHVXCN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



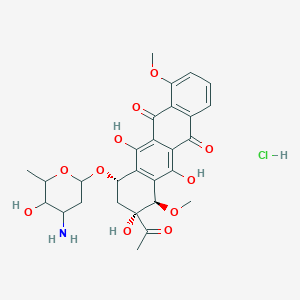
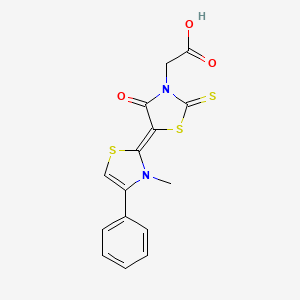

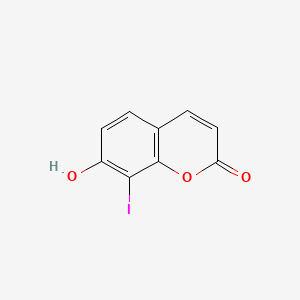
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)
![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)


